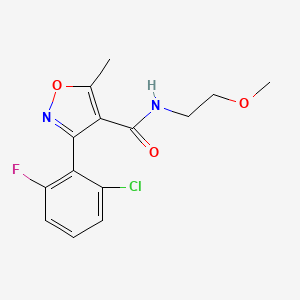
N-isopropyl-2-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-phenoxybutanamide, also known as IPPB, is a chemical compound that has been widely used in scientific research as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has been shown to have significant effects on lipid metabolism, glucose homeostasis, and inflammation, making it a promising candidate for the development of new drugs for the treatment of metabolic disorders.
Mécanisme D'action
N-isopropyl-2-phenoxybutanamide exerts its effects on the body by binding to and activating PPARδ, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-isopropyl-2-phenoxybutanamide leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, resulting in improved metabolic function.
Biochemical and Physiological Effects:
Studies have shown that N-isopropyl-2-phenoxybutanamide can improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis. It can also improve glucose homeostasis by increasing glucose uptake and insulin sensitivity. Additionally, N-isopropyl-2-phenoxybutanamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-isopropyl-2-phenoxybutanamide is its selectivity for PPARδ, which makes it a useful tool for studying the role of this receptor in metabolic regulation. However, N-isopropyl-2-phenoxybutanamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate dosage and administration of N-isopropyl-2-phenoxybutanamide in lab experiments.
Orientations Futures
There are several future directions for the study of N-isopropyl-2-phenoxybutanamide and its potential therapeutic applications. One area of research is the development of new drugs based on the structure of N-isopropyl-2-phenoxybutanamide that can activate PPARδ with greater potency and selectivity. Another area of research is the investigation of the effects of N-isopropyl-2-phenoxybutanamide on other physiological systems, such as the cardiovascular system and the central nervous system. Additionally, the potential use of N-isopropyl-2-phenoxybutanamide as a tool for studying the role of PPARδ in aging and longevity is an area of growing interest.
Méthodes De Synthèse
The synthesis of N-isopropyl-2-phenoxybutanamide involves the reaction of 2-phenoxybutanoic acid with isopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-isopropyl-2-phenoxybutanamide has been extensively studied in various scientific fields, including pharmacology, biochemistry, and physiology. Several studies have shown that N-isopropyl-2-phenoxybutanamide can activate PPARδ, leading to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. This makes N-isopropyl-2-phenoxybutanamide a potential therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Propriétés
IUPAC Name |
2-phenoxy-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-12(13(15)14-10(2)3)16-11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMMSFFNQKWFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(propan-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B4957448.png)

![N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B4957457.png)

![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957464.png)
![5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957474.png)
![N-[2-(4-pyridinyl)ethyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4957500.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine](/img/structure/B4957501.png)

![allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4957531.png)
![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)
![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4957534.png)
